molecular formula C16H12N2O4 B3394749 2,2'-Bipyridine-4,4'-dipropenoic acid CAS No. 845307-48-4

2,2'-Bipyridine-4,4'-dipropenoic acid

Cat. No.: B3394749
CAS No.: 845307-48-4
M. Wt: 296.28 g/mol
InChI Key: BGCBZIDRQDDEPO-ZPUQHVIOSA-N
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Description

2,2’-Bipyridine-4,4’-dipropenoic acid is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a double bond at the 4,4’ positions, with propionic acid groups attached to these positions. It is known for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2’-Bipyridine-4,4’-dipropenoic acid typically involves the reaction of 2,2’-bipyridine-4,4’-dicarboxylic acid methyl ester with isopropyl acetates in the presence of a platinum carbon catalyst and a palladium catalyst. The reaction is carried out in an organic solvent such as oxolane, under a nitrogen atmosphere, at a temperature of 145°C and a pressure of 4 standard atmospheres for 36 hours .

Industrial Production Methods

The industrial production of 2,2’-Bipyridine-4,4’-dipropenoic acid follows similar synthetic routes but on a larger scale. The catalysts used in the reaction can be reused multiple times, making the process cost-effective and efficient. The yield of the reaction is typically high, exceeding 98% .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine-4,4’-dipropenoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced bipyridine derivatives.

    Substitution: The compound can undergo substitution reactions where the propionic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like silver oxide (Ag2O) for oxidation reactions, reducing agents like sodium borohydride (NaBH4) for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions include oxidized bipyridine derivatives, reduced bipyridine derivatives, and substituted bipyridine compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine-4,4’-dipropenoic acid involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include metal centers in enzymes and other proteins, where the compound can modulate their activity by altering their coordination environment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2’-Bipyridine-4,4’-dipropenoic acid include:

Uniqueness

What sets 2,2’-Bipyridine-4,4’-dipropenoic acid apart from its similar compounds is its unique structural feature of having propionic acid groups at the 4,4’ positions. This structural modification enhances its ability to form stable complexes with metal ions and increases its versatility in various chemical reactions and applications .

Properties

IUPAC Name

(E)-3-[2-[4-[(E)-2-carboxyethenyl]pyridin-2-yl]pyridin-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-15(20)3-1-11-5-7-17-13(9-11)14-10-12(6-8-18-14)2-4-16(21)22/h1-10H,(H,19,20)(H,21,22)/b3-1+,4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCBZIDRQDDEPO-ZPUQHVIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)O)C2=NC=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C=C/C(=O)O)C2=NC=CC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609511
Record name (2E,2'E)-3,3'-([2,2'-Bipyridine]-4,4'-diyl)di(prop-2-enoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845307-48-4
Record name (2E,2'E)-3,3'-([2,2'-Bipyridine]-4,4'-diyl)di(prop-2-enoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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